tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

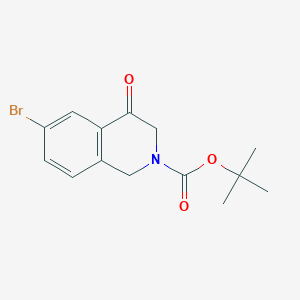

Structure and Key Features: The compound "tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate" is a brominated and oxidized derivative of the tetrahydroisoquinoline scaffold. Its structure includes a tert-butyl carbamate protecting group at position 2, a bromine substituent at position 6, and a ketone (oxo) group at position 3. These functional groups confer distinct reactivity and stability, making it a versatile intermediate in organic synthesis, particularly for drug discovery and heterocyclic chemistry.

The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions .

Properties

Molecular Formula |

C14H16BrNO3 |

|---|---|

Molecular Weight |

326.19 g/mol |

IUPAC Name |

tert-butyl 6-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9-4-5-10(15)6-11(9)12(17)8-16/h4-6H,7-8H2,1-3H3 |

InChI Key |

CQSXYGTXBMHWRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Br)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

General Information

Reactions are typically conducted in oven-dried round bottom flasks under an argon atmosphere, unless stated otherwise. Analytical thin layer chromatography (TLC) is performed using pre-coated aluminium sheets of silica (60 F254, Merck) and visualized under UV light and potassium permanganate or cerium ammonium molybdate dips. Flash column chromatography is carried out using Merck silica gel 60 (0.015-0.040 mm).

Instrumentation

Melting points are determined on a Sanford Research Systems EZ-Melt apparatus and are uncorrected. Infrared spectra are recorded on a Bruker alpha-p FT-IR and are recorded as frequency of absorption in cm-1. NMR spectra are recorded on Bruker Avance spectrometers using an internal deuterium lock. Chemical shifts are measured in parts per million (ppm) relative to tetramethylsilane (TMS).

Synthesis of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

1,2,3,4-Tetrahydroisoquinoline (2.82 mL, 26.5 mmol) is added to a solution of di-tert-butyldicarbonate (5.78 g, 26.5 mmol) in DCM (30 mL), followed by triethylamine (4.06 mL, 29.2 mmol). The solution is stirred at room temperature for 60 hours. The reaction mixture is washed with saturated aqueous \$$NaHCO3\$$ solution (20 mL), dried over \$$MgSO4\$$, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography (1:6 EtOAc – petroleum ether 60–80; \$$R_f\$$ 0.60) to yield tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate as a colorless solid (3.93 g, 64%).

- Melting point: 36 – 38 °C

- \$$v_{max}\$$ 1635 (C=O)

- \$$\deltaH\$$ (500 MHz; \$$CDCl3\$$): 1.49 (9H, s), 2.76 (2H, t, J 5.8), 3.60 (2H, t, J 5.8), 4.54 (2H, s), 7.02–7.12 (4H, m)

- \$$\deltaC\$$ (126 MHz; \$$CDCl3\$$): 28.6, 29.1, 40.9 (broad), 45.5 (broad), 79.8, 126.3, 126.5, 128.8, 133.9, 134.9, 146.9, 155.0

- m/z 256 (70%, [M+Na]+), 134 (100%, [M– COOC(CH3)3]+)

- Found [M+Na]+ 256.1309, \$$C{14}H{19}NO_2Na\$$ requires 256.1308

Synthesis of tert-Butyl 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Triethylamine (2.55 mL, 18.2 mmol) is added to a suspension of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (2.00 g, 8.71 mmol) in DCM (30 mL) followed by a solution of di-tert-butyldicarbonate (1.90 g, 8.71 mmol) in DCM (10 mL). The resulting mixture is stirred at room temperature for 48 hours. The solution is washed with saturated aqueous \$$NaHCO3\$$ solution (30 mL), dried over \$$MgSO4\$$, and the solvent removed under reduced pressure. The residue is purified by flash column chromatography (1:4 EtOAc – petroleum ether 60–80; \$$R_f\$$ 0.40) to give tert-Butyl 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate as a colorless solid (1.93 g, 76%).

Related Compounds

Several related compounds, such as tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, and tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, can be synthesized using similar methods involving catalytic hydrogenation or reaction with di-tert-butyl pyrocarbonate.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core.

Reduction: Reduction reactions can target the ketone functional group, converting it to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds structurally related to quinoline. This compound features a tert-butyl ester group, a bromine atom, and a dihydroisoquinoline core with a ketone functional group. The presence of the bromine atom can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The tert-butyl ester group provides steric hindrance, affecting the compound’s stability and reactivity.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the bromination of a precursor isoquinoline compound followed by esterification, often using brominating agents like bromine or N-bromosuccinimide (NBS) and catalysts like Lewis acids. Industrial production may involve optimized synthetic routes to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Isoquinoline derivatives, including this compound, have been studied for various biological activities and therapeutic applications.

Overview of Biological Activities:

- Antitumor Activity: Isoquinolines can exhibit cytotoxic effects against cancer cell lines, inducing apoptosis through modulation of signaling pathways involved in cell survival and proliferation.

- Antibacterial Properties: Some isoquinoline derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, potentially by disrupting bacterial cell membranes or interfering with metabolic pathways.

- Anti-inflammatory Effects: Certain isoquinoline compounds may inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases.

The presence of the bromine atom in its structure enhances its reactivity and potential biological interactions, while the tert-butyl group increases lipophilicity, aiding in membrane permeability and biological activity.

Safety and Usage Disclaimer

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate" with structurally related derivatives, emphasizing substituent positions, functional groups, and physicochemical properties:

Key Differences and Implications :

Substituent Position :

- Bromine at position 6 (target) vs. 7 or 8 (other derivatives) alters steric and electronic effects. For instance, bromine at position 6 may direct subsequent substitution reactions to adjacent positions due to its electron-withdrawing nature .

Functional Groups: The 4-oxo group in the target compound introduces a ketone moiety, which can participate in keto-enol tautomerism or act as a hydrogen-bond acceptor, influencing crystallinity and intermolecular interactions . Hydroxy or hydroxymethyl groups (e.g., in ) increase hydrophilicity and solubility in polar solvents compared to the bromo-oxo derivative.

Synthetic Utility: Brominated derivatives (target, ) are pivotal in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for constructing complex heterocycles. Amino and chloro substituents () expand utility in amide bond formation or nucleophilic aromatic substitution.

Physical Properties: The target compound’s estimated molecular weight (~326.19) is higher than non-brominated analogs (e.g., : 263.33) due to bromine’s atomic mass. Derivatives with hydroxyl groups () have higher polarity, affecting chromatographic behavior and purification strategies.

Biological Activity

tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound belonging to the isoquinoline family, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing an overview of its pharmacological properties.

- Molecular Formula : C₁₄H₁₆BrNO₃

- Molecular Weight : 326.19 g/mol

- IUPAC Name : this compound

The presence of the bromine atom in its structure enhances its reactivity and potential biological interactions, while the tert-butyl group increases lipophilicity, aiding in membrane permeability and biological activity .

Biological Activity Overview

The biological activities of isoquinoline derivatives, including this compound, have been extensively studied. These compounds have shown promise in various therapeutic areas:

- Antitumor Activity : Isoquinolines are known to exhibit cytotoxic effects against several cancer cell lines. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

- Antibacterial Properties : The antibacterial activity of isoquinoline derivatives has been documented, with some studies showing effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

- Anti-inflammatory Effects : Research has suggested that certain isoquinoline compounds can inhibit inflammatory mediators, providing a basis for their use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of isoquinoline derivatives:

Case Study 1: Antitumor Activity

A study published in MDPI highlighted the potential of isoquinoline derivatives to induce apoptosis in human cancer cell lines. The research demonstrated that this compound could inhibit cell growth through the activation of caspase pathways .

Case Study 2: Antibacterial Efficacy

In a comparative study on various isoquinoline derivatives, it was found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Antitumor Activity | Antibacterial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Tert-butyl 6-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Moderate | High | Low |

| Tert-butyl 6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Low | Moderate | High |

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance bromination regioselectivity .

- Catalyst Use : Lewis acids like FeCl₃ can accelerate Boc protection .

- Temperature Control : Lower temperatures (0–5°C) during bromination reduce di-substitution byproducts .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

- X-Ray Crystallography : Resolve absolute configuration using SHELXL (e.g., space group determination, refinement of displacement parameters) .

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 342.05 g/mol) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictory biological activity data observed across structural analogs?

Answer:

Contradictions often arise from substituent positioning and electronic effects. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Compare analogs with bromine at positions 5, 6, or 8 (Table 1) .

- Computational Modeling : Density Functional Theory (DFT) to map electrostatic potentials and predict binding affinities .

- Biological Assay Refinement :

- Use isogenic cell lines to control for genetic variability.

- Validate target engagement via thermal shift assays or SPR (surface plasmon resonance) .

Q. Table 1: Bioactivity Variation in Bromo-Substituted Analogs

| Compound (Bromo Position) | IC₅₀ (μM) | Target Protein | Reference |

|---|---|---|---|

| 6-bromo | 0.12 | BRD7 | |

| 5-bromo | 2.4 | BRD9 | |

| 8-bromo | >10 | — |

Advanced: What strategies mitigate low yields during the bromination step?

Answer:

Low yields often stem from competing side reactions (e.g., over-bromination or oxidation). Solutions include:

- Regioselective Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to steer bromination to the desired position .

- Stoichiometric Control : Limit NBS to 1.05 equivalents and monitor reaction progress via TLC .

- Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to suppress radical chain mechanisms .

Advanced: How can crystallographic data be leveraged to resolve ambiguities in dihydroisoquinoline ring conformation?

Answer:

- Torsion Angle Analysis : Use SHELXL to refine dihedral angles and identify chair vs. boat conformations .

- Hydrogen Bonding Networks : Map intermolecular interactions (e.g., C=O⋯H–N) to stabilize specific conformers .

- Comparative Crystallography : Overlay structures with analogs (e.g., 6-nitro or 7-fluoro derivatives) to assess steric effects .

Basic: What are the compound’s primary applications in medicinal chemistry research?

Answer:

- Kinase Inhibitor Scaffolds : The bromine atom enables Suzuki couplings to introduce aryl/heteroaryl groups for target modulation .

- Proteolysis-Targeting Chimeras (PROTACs) : The tert-butyl ester serves as a linker for E3 ligase recruitment .

- Biological Probes : Fluorescent tagging via azide-alkyne click chemistry (e.g., using 6-azido analogs) .

Advanced: How to troubleshoot failed coupling reactions in downstream derivatization?

Answer:

- Catalyst Screening : Test Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

- Solvent Optimization : Use DMA (dimethylacetamide) for polar substrates or microwave-assisted heating (100–120°C) .

- Protection/Deprotection : Ensure Boc group stability under reaction conditions (e.g., avoid strong acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.